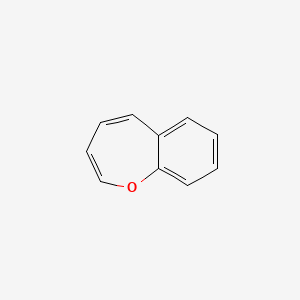

Benzoxepine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H8O |

|---|---|

Molekulargewicht |

144.17 g/mol |

IUPAC-Name |

1-benzoxepine |

InChI |

InChI=1S/C10H8O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-8H |

InChI-Schlüssel |

LWZYUACNWRVDDJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=CO2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Benzoxepine Scaffolds

Classical and Established Approaches to Benzoxepine Ring Construction

Classical methods for constructing the this compound ring typically involve intramolecular cyclization or annulation reactions that build the seven-membered heterocycle from simpler precursors.

Cyclization Reactions for this compound Formation

Cyclization reactions involve the formation of a new ring by joining two atoms within the same molecule. For benzoxepines, this often entails the formation of a C-O or C-C bond to close the seven-membered ring.

One approach involves radical cyclization. A visible light photocatalyzed cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides has been developed for the construction of sulfonated benzoxepines. This reaction proceeds via a radical pathway, providing a straightforward route to the seven-membered ring through a sulfonylation/cyclization process using Eosin Y as a photocatalyst and Na₂CO₃ as a base. rsc.org Another example involves the cyclization of dialkyl-2-(2-methylbenzylidine) malonate using NBS, ALBN, and CCl₄ under reflux conditions to yield this compound-3-one-4-carboxylates in good yield. tsijournals.com

The intramolecular Friedel-Crafts acylation has also been employed. A synthesis of polycyclic-fused benzoxepinoquinoline systems involves the intramolecular Friedel-Crafts acylation of 6-benzoyl-2-(phenoxymethyl)quinoline-3-carboxylic acids using polyphosphoric acid (PPA). tandfonline.com

Ring-closing metathesis (RCM) is another established cyclization method. A general approach for the synthesis of 2,5-dihydro-1-benzoxepines involves a Claisen rearrangement of allyl phenyl ethers followed by O-allylation and an RCM reaction. acs.org This strategy has been applied in the total synthesis of several natural products containing the 2,5-dihydro-1-benzoxepine core. acs.org A two-fold ring rearrangement metathesis (RRM) has also been reported for the synthesis of this compound derivatives, utilizing ring strain as a driving force to assemble the seven-membered ring. researchgate.net

Photocycloaddition reactions can also lead to this compound structures. Irradiation of ortho acylphenyl methacrylates has been shown to afford this compound structures in high yields through a photocycloaddition reaction. beilstein-journals.org

Annulation Reactions for this compound Synthesis

Annulation reactions construct a new ring onto an existing molecular framework. For benzoxepines, this typically involves building the oxepin (B1234782) ring onto a benzene (B151609) derivative.

A base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones provides a straightforward access to functionalized benzoxepines. This transition-metal-free reaction proceeds through a tandem α-vinylation followed by an intramolecular nucleophilic aromatic substitution (SNAr). organic-chemistry.org Another base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates offers a broad range of benzoxepines with high regioselectivity. organic-chemistry.org

The Hauser-Kraus annulation has been utilized in the synthesis of naphthoquinone fused dihydrobenzoxepines via the reaction of sulfonylphthalide with Morita-Baylis-Hillman adducts of nitroalkenes. scilit.com

Transition Metal-Catalyzed Strategies for this compound Synthesis

Transition metal catalysis has revolutionized the synthesis of heterocycles, including benzoxepines, by enabling milder conditions, improved selectivity, and access to diverse substitution patterns. rsc.org

Palladium-Catalyzed Routes to Functionalized Benzoxepines

Palladium catalysis is a powerful tool for C-C and C-O bond formation, making it well-suited for this compound synthesis.

One palladium-catalyzed approach involves a regioselective ring expansion concomitant with the introduction of an aryl group via migratory insertion into a Pd carbene followed by C-C bond cleavage. organic-chemistry.orgacs.org This method allows for the construction of various benzoxepines with an aryl group at the 5-position. acs.org

Cationic palladium-catalyzed [5 + 2] annulation reactions of 2-acylmethoxyarylboronic acids with allenoates have been developed for the synthesis of 1-benzoxepine derivatives. acs.orgnih.govthieme-connect.com This annulation proceeds through intramolecular nucleophilic addition to ketones. acs.org

Palladium-catalyzed sequential alkylation-alkenylation reactions offer a route to 2-substituted-4-benzoxepines and 2,5-disubstituted-4-benzoxepines from aryl iodides and bromoenoates. acs.orgnih.gov This methodology involves a palladium-catalyzed aromatic substitution followed by an intramolecular Heck sequence, forming two carbon-carbon bonds in a one-pot process. acs.orgnih.gov

Another palladium-catalyzed method involves the ring opening of vinyl-substituted cyclopropanes followed by reaction with salicylaldehydes. thieme-connect.com This cascade reaction proceeds through a Pd-catalyzed ring opening to generate an intermediate that undergoes Horner–Wadsworth–Emmons olefination, followed by intramolecular nucleophilic attack by a phenoxy nucleophile to form the this compound ring. thieme-connect.com

Palladium-catalyzed intermolecular [5+2] cycloaddition of propargylic carbonates with benzyl (B1604629) allenyl ethers has been developed for the synthesis of allene-containing 2-benzoxepines. researchgate.net This reaction involves decarboxylative allenylpalladium formation, regioselective intermolecular insertion, and intramolecular nucleophilic attack, forming C-C and C-O bonds in a one-pot process. researchgate.net

Rhodium-Catalyzed C-H Activation and Annulation in this compound Synthesis

Rhodium catalysis, particularly involving C-H activation, provides atom-economical routes to complex structures like benzoxepines. researchgate.netorganic-chemistry.orgacs.org

A significant rhodium(III)-catalyzed method involves the C-H activation/annulation of ortho-vinylphenols with alkynes. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org This formal (5+2) cycloaddition generates this compound skeletons efficiently and regioselectively. organic-chemistry.orgresearchgate.netorganic-chemistry.orgacs.org The reaction typically uses [Cp*RhCl₂]₂ as the catalyst and Cu(OAc)₂ as an oxidant. organic-chemistry.orgresearchgate.netorganic-chemistry.org Mechanistic studies suggest the involvement of phenoxide-Rh complex formation, C-H activation, alkyne coordination, migratory insertion, and reductive elimination. organic-chemistry.org The C-H bond cleavage is often the rate-limiting step. organic-chemistry.org This method is practical, versatile, and atom-economical, and can be performed on a large scale with low catalyst loading. researchgate.netacs.org

Electrooxidative rhodium-catalyzed [5+2] annulations via C-H/O-H activations have also been reported, offering a method to assemble this compound skeletons using electricity as the sole oxidant. snnu.edu.cnnih.gov These reactions typically involve a rhodium(III/I) catalytic cycle. nih.gov

Gold-Catalyzed Cyclizations for this compound Derivatives

Gold catalysis has emerged as a powerful tool for cyclization reactions, including those leading to benzoxepines, often involving activation of alkynes. researchgate.netnih.govresearchgate.net

Gold-catalyzed cyclizations of (o-alkynyl)phenoxyacrylates with external nucleophiles, such as alcohols or vinyl ethers, provide functionalized benzo[b]oxepines with high stereoselectivity. researchgate.netnih.gov This approach offers a catalytic method for constructing the benzo[b]oxepine core under mild conditions. nih.gov

Heterogeneous gold(I)-catalyzed cyclizations of (o-alkynyl)phenoxyacrylates with alcohols have also been developed using catalysts anchored on supports like MCM-41. researchgate.net These heterogeneous catalysts can exhibit comparable activity to homogeneous systems and are often recyclable. researchgate.net

Gold-catalyzed cascade cyclizations of diynes have been shown to generate fused heterocycles, including oxepinoindole derivatives, through sequences involving intramolecular hydroamination and cycloisomerization. acs.org

Other Metal-Mediated and Catalyzed this compound Formations

Beyond common palladium-catalyzed cross-coupling reactions, various other metal-mediated and catalyzed methods have been developed for this compound synthesis. Rhodium(III)-catalyzed C–H activation/annulation reactions offer a practical route for the preparation of benzoxepines. x-mol.net Another approach involves palladium-catalyzed carbene migratory insertion followed by C–C bond cleavage, enabling the regioselective construction of benzoxepines with an aryl group introduced at the 5-position. acs.orgnih.govfigshare.com Gold catalysis has also been employed in the synthesis of functionalized benzo[b]oxepines through the cyclization of (o-alkynyl)phenoxyacrylates with external nucleophiles, demonstrating high regio- and stereoselectivity under mild conditions. nih.gov Copper catalysis has been utilized in cascade reactions leading to this compound derivatives. acs.org

Organocatalytic and Transition Metal-Free Approaches to Benzoxepines

The development of organocatalytic and transition metal-free methods offers environmentally benign and often milder alternatives for this compound synthesis. A base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones provides a straightforward, transition-metal-free access to functionalized benzoxepines in good yields. organic-chemistry.orgacs.orgorganic-chemistry.org This reaction proceeds through a tandem α-vinylation followed by intramolecular nucleophilic aromatic substitution (SNAr). organic-chemistry.orgacs.orgorganic-chemistry.org Another transition-metal-free method involves a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates, yielding benzoxepines with high regioselectivity. organic-chemistry.orgresearchgate.netresearchgate.net Organocatalytic approaches, such as a chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes, have been developed for the synthesis of chiral 1,4-benzoxazepines. nih.gov

Chemo-, Regio-, and Stereoselective Synthesis of this compound Derivatives

Achieving high chemo-, regio-, and stereoselectivity is crucial for the synthesis of complex this compound derivatives. Regioselective synthesis has been demonstrated in palladium-catalyzed intermolecular [5+2] cycloaddition of propargylic carbonates with benzyl allenyl ethers, leading to allene-containing 2-benzoxepines. researcher.life Palladium-mediated reductive Mizoroki-Heck reaction has been described for the regioselective synthesis of the dibenzo[b,e]oxepine framework. researchgate.netresearchgate.net Stereoselective synthesis can be achieved through methods like tandem SN2 alkylation/Michael addition to vinylogous carbonates. researchgate.net Gold-catalyzed cyclizations have also shown high stereoselectivity in the formation of benzo[b]oxepines. nih.gov

Enantioselective and Diastereoselective Routes to Chiral Benzoxepines

Enantioselective synthesis, also known as asymmetric synthesis, is vital for producing chiral benzoxepines with specific stereochemistry, which is particularly important for compounds with biological activity. wikipedia.org Chiral Brønsted acid-catalyzed enantioselective desymmetrization of oxetanes has been reported for the synthesis of enantioenriched 1,4-benzoxazepines with high enantioselectivity. nih.gov Diastereoselective synthesis is also employed to control the relative stereochemistry in this compound derivatives. An unprecedented [5 + 2] spirocyclization route has been reported to yield spirobenzo[b]oxepine-cyclopropanes with excellent diastereoselectivities. researchgate.netresearchgate.net Chemo- and stereoselective reduction of alpha-amino ketones has been used to synthesize cis- and trans-4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols. nih.govresearchgate.net

Cascade, Tandem, and Multicomponent Reactions for this compound Assembly

Cascade, tandem, and multicomponent reactions offer efficient pathways to construct complex this compound scaffolds in a single operation, minimizing steps and increasing atom economy. A visible light photocatalyzed cascade sulfonylation/cyclization has been developed for the synthesis of sulfonated benzoxepines. rsc.orgresearchgate.net A one-pot multibond-forming process involving a thermally mediated Overman rearrangement and a ring closing metathesis reaction provides access to 5-amino-substituted 2,5-dihydro-1-benzoxepines. researchgate.netacs.orgnih.govacs.orgfigshare.com Tandem reactions, such as the base-promoted formal [4 + 3] annulation involving α-vinylation and intramolecular SNAr, are effective for this compound synthesis. organic-chemistry.orgacs.orgorganic-chemistry.org Another tandem approach involves SN2 alkylation/Michael addition for stereoselective this compound formation. researchgate.net Hauser-Kraus annulation has been utilized in cascade reactions to access naphthoquinone fused dihydrobenzoxepines. scilit.com

Functionalization and Derivatization Strategies for this compound Scaffolds

Once the this compound core is established, various strategies are employed for its functionalization and derivatization to introduce diverse substituents and modify properties. Chemoselective reduction or substrate-directed oxidation of the alkene moiety in 2,5-dihydro-1-benzoxepines can lead to functionalized 5-amino-2,3,4,5-tetrahydro-1-benzoxepines. researchgate.netacs.orgacs.orgfigshare.com Derivatization reactions can be applied to synthesize substituted benzoxepines, for example, through radical pathways. researchgate.net The this compound scaffold itself can serve as a base for the development of novel molecular entities, with the effect of functional group substitution on properties being explored. acs.org Methods allowing site-selective functionalization, such as transition metal-catalyzed C-H activation, are also relevant for derivatizing this compound systems. x-mol.net

Elucidation of Benzoxepine Reaction Mechanisms

Mechanistic Investigations of Key Benzoxepine-Forming Reactions

Synthetic strategies for constructing the this compound core often rely on controlled cyclization and annulation processes. Mechanistic studies illuminate the intricate steps involved in these transformations.

Studies on Electrocyclization Mechanisms in this compound Synthesis

Electrocyclization reactions involve the concerted rearrangement of π electrons in a conjugated system to form a cyclic molecule. While 8π electrocyclization has been explored for the synthesis of seven-membered rings, its application specifically to this compound synthesis is less extensively documented compared to other methods researchgate.net. However, related electrocyclic ring opening of intermediates, such as vinylketenes formed from cyclobutenones, followed by subsequent cyclization, has been implicated in the formation of benzofused oxygen heterocycles, including benzoxepines nih.govnih.gov. For instance, the reaction of (trialkylsilyl)vinylketenes with lithium ynolates can generate intermediates that undergo 6π-electrocyclization, ultimately leading to this compound ring systems after further transformations nih.gov.

Radical Cyclization Pathways to this compound Ring Systems

Radical cyclization reactions offer a powerful approach to construct cyclic frameworks, including the seven-membered ring of benzoxepines. These pathways typically involve the generation of a radical species that undergoes intramolecular addition to an unsaturated bond. Studies have reported radical cascade cyclization reactions for the synthesis of sulfonated benzoxepines researchgate.netacs.orgrsc.org. For example, a tert-butyl hydroperoxide-initiated radical cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfinic acids has been developed, proceeding through a radical pathway involving sulfonylation and cyclization researchgate.net. Another example involves the use of benzene-tethered 1,8-dienes in an Ir-catalyzed oxidative difluorinative radical cyclization, where a CF₂CO₂Et radical adds to a C=C double bond, followed by 7-exo cyclization to yield CF₂-containing benzoxepines mdpi.com. Computational studies have also been employed to investigate the mechanisms of radical cascade cyclization reactions leading to benzoxepinones, suggesting that the formation of the arylsulfonyl radical can be the rate-determining step researchgate.net.

C-H Activation Mechanisms in Catalytic this compound Syntheses

Metal-catalyzed C-H activation has emerged as an atom-economical strategy for constructing complex molecules. In the context of this compound synthesis, C-H activation mechanisms involve the cleavage of a carbon-hydrogen bond and the formation of a new carbon-metal bond, often guided by a directing group rutgers.eduscielo.br. A rhodium(III)-catalyzed method for synthesizing benzoxepines from o-vinylphenols and alkynes involves a formal (5+2) cycloaddition where C-H bond activation is a key step researchgate.netorganic-chemistry.orgacs.org. Mechanistic studies of this reaction suggest a process involving phenoxide-Rh complex formation, followed by C-H activation, alkyne coordination, migratory insertion, and reductive elimination organic-chemistry.org. A kinetic isotope effect study indicated that the C-H bond cleavage is the rate-limiting step in this transformation organic-chemistry.org.

Cycloaddition and Annulation Mechanism Dissections

Cycloaddition and annulation reactions are fundamental tools for forming cyclic systems by combining two or more unsaturated molecules. Various cycloaddition and annulation strategies have been applied to the synthesis of benzoxepines, often involving complex mechanistic sequences. Formal (5+2) cycloadditions have been employed, such as the rhodium(III)-catalyzed reaction of o-vinylphenols and alkynes mentioned previously organic-chemistry.orgacs.org. Another approach involves a silver-catalyzed formal (5+2)-cycloaddition of vinyl diazo compounds and ketones, which is proposed to proceed via the generation of a silver carbenoid intermediate that reacts with the ketone to form a carbonyl ylide, followed by 8π-electrocyclization chemrxiv.org. Base-mediated decarboxylative annulation reactions have also been developed, proceeding through a tandem sequence that can involve [2+4] annulation, ring-opening, and intramolecular nucleophilic aromatic substitution researchgate.netresearchgate.netorganic-chemistry.org. Palladium-catalyzed annulation reactions, such as the [5+2] annulation of 2-acylmethoxyarylboronic acids with allenoates, have been reported for the synthesis of 1-benzoxepine derivatives, proceeding through intramolecular nucleophilic addition acs.org.

Identification and Characterization of Reaction Intermediates

Identifying and characterizing transient reaction intermediates is crucial for validating proposed mechanisms. While direct observation of highly reactive intermediates can be challenging, techniques such as low-temperature NMR analysis, X-ray crystallography, and mass spectrometry, coupled with computational studies, are valuable tools beilstein-journals.orgnih.gov. In the synthesis of highly substituted benzoxepines via reactions of stable palladacycles with allyl bromides, an allylpalladium(IV) complex was detected by low-temperature ¹H NMR and characterized by X-ray crystallography, providing evidence for its role as an intermediate in the Pd(II)-Pd(IV)-mediated process acs.org. For a base-mediated decarboxylative annulation to access benzoxepines, key intermediates were successfully obtained and characterized by single-crystal X-ray crystallography, supporting a decarboxylative annulation mechanism researchgate.net. In the silver-catalyzed formal (5+2)-cycloaddition, control experiments and time-dependent NMR studies provided insights into the plausible mechanism and the formation of intermediates like silver carbenoids and carbonyl ylides chemrxiv.org.

Kinetic Studies and Thermodynamic Profiles of this compound Transformations

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products, aiding in the understanding and optimization of this compound synthesis. Kinetic isotope effects can help identify rate-determining steps, as seen in the C-H activation mechanism discussed earlier organic-chemistry.org. While general kinetic and thermodynamic principles apply to this compound transformations wikipedia.org, specific detailed kinetic and thermodynamic profiles for various this compound-forming reactions are often embedded within broader mechanistic investigations of particular synthetic methodologies. Studies on related cyclic systems, such as benzopyrans, have combined kinetics and thermodynamics to understand hydride transfer reactions and the influence of substituents on reactivity mdpi.com. Computational studies employing density functional theory (DFT) are frequently used to calculate energy profiles, transition states, and intermediates, providing theoretical support for proposed mechanisms and insights into kinetic and thermodynamic feasibility researchgate.netresearchgate.netresearchgate.net. For instance, DFT calculations have been used to study the energy profile for the formation of benzoxepines from vinyl radicals, providing relative energies of intermediates and transition states researchgate.net.

Theoretical and Computational Chemistry of Benzoxepine

Quantum Chemical Calculations for Benzoxepine Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound systems. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For this compound derivatives, the fusion of a benzene (B151609) ring with a seven-membered oxepine ring creates a unique electronic environment.

Studies on dibenzo[b,f]oxepine have shown that the scaffold is not planar and adopts a folded, basket-like conformation in solution. mdpi.com The electronic character of these molecules can be described as "aromatic chameleon," indicating that their aromaticity changes between the ground state (S₀) and excited states (S₁ and T₁). mdpi.com In the ground state, these 8π-electron cyclic molecules adopt non-planar, non-aromatic structures to avoid antiaromaticity. mdpi.com

Analysis of the electronic structure involves examining molecular orbitals (MOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net For instance, in studies of dithis compound-11-one derivatives, Time-Dependent Density Functional Theory (TD-DFT) has been employed to investigate the electronic transitions within the UV-Vis spectrum, correlating them to specific molecular orbitals. rsc.orgnih.gov

Table 1: Key Concepts in Electronic Structure Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons (HOMO) and the lowest energy orbital without electrons (LUMO). | The HOMO-LUMO gap helps predict the chemical reactivity and the electronic transition energies of this compound derivatives. researchgate.net |

| Aromaticity | A property of cyclic, planar molecules with a ring of resonance bonds that gives increased stability. | Dibenzo[b,f]oxepine is non-aromatic and non-planar in its ground state but exhibits changes in aromatic character in excited states. mdpi.com |

| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Determines reactive sites for electrophilic and nucleophilic attack. mdpi.com |

| Bonding Analysis | Methods like Quantum Theory of Atoms in Molecules (QTAIM) analyze electron density to characterize the nature of chemical bonds (covalent, ionic, etc.). mdpi.com | Can be used to quantify the strength and nature of the bonds within the this compound framework. |

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction energetics and the characterization of transient species like transition states. bath.ac.uk By calculating the energies of reactants, products, and transition states, chemists can predict reaction feasibility, rates, and mechanisms.

For example, quantum chemical calculations have been used to estimate the regioselectivity of electrophilic aromatic substitution in related benzodiazepinone systems by analyzing the energies of the σ-complex intermediates. mdpi.org The calculated differences in the energies of formation for different positional isomers correlated well with experimental outcomes. mdpi.org This approach can be directly applied to predict the reactivity of the benzene ring in this compound.

The standard molar enthalpies of formation (ΔfH°m) for both crystalline and gaseous phases of related compounds have been determined computationally and compared with experimental values from combustion calorimetry, showcasing the accuracy of modern computational approaches like the B3LYP functional. nih.gov Such calculations provide fundamental thermodynamic data crucial for understanding the stability of this compound isomers.

Table 2: Computational Parameters for Reaction Energetics

| Parameter | Definition | Application in this compound Research |

|---|---|---|

| Enthalpy of Formation (ΔfH°m) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Used to determine the relative stability of different this compound isomers and derivatives. nih.gov |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Calculated from the energy difference between reactants and the transition state to predict reaction rates. |

| Transition State (TS) | A high-energy, unstable configuration of atoms that exists for an infinitesimally short time as a reaction proceeds. | Locating the TS structure is key to understanding the reaction mechanism and predicting selectivity. bath.ac.uk |

| Reaction Energy (ΔErxn) | The difference in energy between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). |

Molecular Modeling and Simulation of this compound Systems

Molecular modeling encompasses a broader range of computational techniques, including both quantum and classical mechanics, to simulate the behavior of molecules and molecular systems.

Computational methods are essential for exploring these landscapes. For instance, a Potential Energy Scan (PES) can be performed using DFT to analyze molecular stability across different conformations. nih.gov This was applied to a derivative of dithis compound-11-one to identify its most stable geometry. nih.gov Calculations have confirmed that the dibenzo[b,f]oxepine scaffold is not planar, preferring a basket conformation with dihedral angles between the aromatic rings of approximately 65-69°. mdpi.com

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and interactions over time, providing a dynamic picture of molecular behavior.

In the context of this compound research, MD simulations have been used to confirm the stability of a ligand-protein complex. For a promising antibacterial derivative of dithis compound, a 50-nanosecond MD simulation was conducted to validate the stability of its binding conformation within a target protein, confirming that the interactions observed in static docking models were maintained over time. rsc.org This application is crucial in drug discovery, where understanding the dynamic stability of a drug candidate in its biological target is essential. nih.govnih.gov

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become one of the most widely used quantum mechanical methods in chemistry due to its favorable balance of accuracy and computational cost. longdom.org DFT is used to investigate the electronic structure, energy, and properties of molecules based on the electron density rather than the complex many-electron wavefunction. mdpi.comlongdom.org

In the study of this compound derivatives, DFT is a versatile tool with numerous applications. It has been used to:

Optimize Molecular Geometry: DFT calculations are employed to find the most stable three-dimensional structure of a molecule, which is the starting point for most other computational analyses. researchgate.netrsc.orgnih.gov

Analyze Vibrational Spectra: Theoretical FT-IR spectra can be calculated using DFT and compared with experimental data to confirm the structure of synthesized compounds. nih.gov

Determine Electronic Properties: DFT is used to calculate properties like HOMO-LUMO energy gaps, molecular orbitals, and electronic transitions (using its time-dependent extension, TD-DFT). rsc.orgnih.gov

Predict Reactivity: DFT calculations can provide global reactivity descriptors that help explain the interactions between molecules and predict their chemical behavior. researchgate.net

For example, a study on novel dithis compound-11-one derivatives utilized DFT calculations with the B3LYP functional and the 6-31+G(d,p) basis set to analyze the geometrical structure and vibrational modes, leading to the identification of the most stable conformation. rsc.orgnih.gov

Table 3: Common DFT Functionals and Basis Sets in this compound Research

| Method | Type | Description |

|---|---|---|

| B3LYP | Hybrid Functional | A popular functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for its general accuracy in organic chemistry. rsc.orgnih.govnih.gov |

| 6-31G(d) | Basis Set | A Pople-style basis set that describes the atomic orbitals. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms to allow for more flexibility in describing bonding. |

| 6-31+G(d,p) | Basis Set | An extension of the 6-31G(d) basis set. The "+" adds diffuse functions to heavy atoms (important for anions and weak interactions), and the "(p)" adds polarization functions to hydrogen atoms. nih.gov |

| B3LYP/6-311++G(2d,p) | Method/Basis Set Combination | A higher-level calculation used to determine the optimum structures of dibenzo[b,f]oxepine, providing more accurate geometric parameters. mdpi.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dibenzo[b,f]oxepine |

Computational Prediction of Regioselectivity and Stereoselectivity in this compound Reactions

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting the outcomes of chemical transformations. In the synthesis of complex molecules like benzoxepines, theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into the factors governing regioselectivity and stereoselectivity. By modeling the potential energy surfaces of reaction pathways, researchers can identify the most likely transition states and intermediates, thereby predicting the major products formed under specific conditions.

One prominent example of the application of computational chemistry to this compound synthesis is in the Ni(0)-catalyzed reductive-Heck reaction used to form dibenzo[b,e]oxepine scaffolds. organic-chemistry.org DFT calculations have been instrumental in confirming and explaining the experimentally observed high levels of regio- and stereoselectivity in these reactions. organic-chemistry.org

Regioselectivity in Ni(0)-Catalyzed Dibenzo[b,e]oxepine Synthesis

In the Ni(0)-catalyzed intramolecular cyclization for the synthesis of dibenzo[b,e]oxepines, the regioselectivity is dictated by the initial steps of the catalytic cycle. organic-chemistry.org The process begins with the oxidative addition of the Ni(0) catalyst to the aryl bromide. Computational models indicate that the singlet state of the Ni(0) catalyst is significantly lower in free energy than the triplet state, making it the active species in the reaction. organic-chemistry.org

The key steps influencing regioselectivity, as elucidated by DFT calculations, are the oxidative addition and the subsequent migratory insertion. The calculations for the oxidative addition step show a free-energy barrier of 16.56 kcal/mol. organic-chemistry.org Following this, a stable square planar Ni(II) π-complex is formed, which is crucial for the subsequent steps. organic-chemistry.org The high regioselectivity observed in these reactions, where the cyclization occurs at a specific position on the alkyne moiety, is a direct consequence of the energetically favorable pathway identified through these computational models. The calculations confirm that alternative pathways leading to different regioisomers are associated with higher energy barriers, making them kinetically disfavored.

| Reaction Step | Computational Method | Calculated Free-Energy Barrier (kcal/mol) | Predicted Outcome |

| Oxidative Addition | DFT | 16.56 | Formation of Ni(II) π-complex |

| β-Hydride Elimination | DFT | +9.37 | Kinetically challenging step |

| Reductive Elimination | DFT | 2.4 | Formation of the final product |

This table presents the calculated free-energy barriers for key steps in the Ni(0)-catalyzed synthesis of dibenzo[b,e]oxepines, as determined by DFT calculations. The data highlights the energetic favorability of the pathway leading to the observed regioselective product. organic-chemistry.org

Stereoselectivity in Ni(0)-Catalyzed Dibenzo[b,e]oxepine Synthesis

The stereochemical outcome of the Ni(0)-catalyzed reductive-Heck reaction is also successfully predicted and explained by DFT calculations. The syn-addition of the nickel catalyst to the triple bond of the alkyne substrate is a critical step that determines the stereochemistry of the exocyclic double bond in the final dibenzo[b,e]oxepine product. organic-chemistry.org

Computational studies have shown that the transition state leading to the Z-configuration of the exocyclic double bond is energetically more favorable. organic-chemistry.org The final step of the catalytic cycle, a reductive elimination, proceeds with a low free energy barrier of 2.4 kcal/mol to yield the Z-isomer as the exclusive product. organic-chemistry.org This theoretical finding is in excellent agreement with experimental observations, where the Z-isomer is formed with high stereoselectivity. organic-chemistry.org The computational analysis provides a clear mechanistic rationale for this selectivity, attributing it to the specific geometric constraints of the transition state during the reductive elimination phase.

| Reaction | Computational Method | Predicted Major Stereoisomer | Key Mechanistic Insight |

| Ni(0)-Catalyzed Reductive-Heck Reaction | DFT | Z-configuration of the exocyclic double bond | Syn-addition of nickel to the alkyne, followed by a low-energy reductive elimination pathway. organic-chemistry.org |

This table summarizes the predicted stereochemical outcome for the Ni(0)-catalyzed synthesis of dibenzo[b,e]oxepines. DFT calculations confirm the formation of the Z-isomer as the major product and provide a mechanistic basis for this observation. organic-chemistry.org

Structure Reactivity and Structure Function Relationships in Benzoxepine Derivatives

Influence of Substituent Effects on Benzoxepine Reactivity and Selectivity

The reactivity of the this compound scaffold and the selectivity of its transformations are profoundly influenced by the electronic and steric nature of its substituents. These effects can be observed in both the aromatic benzene (B151609) portion and the heterocyclic oxepine ring.

Substituents on the benzene ring dictate the regioselectivity of electrophilic aromatic substitution reactions. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or carbonyl groups, deactivate the ring by decreasing its electron density, which slows down the reaction rate and directs substitution to the meta position.

In the context of structure-function relationships, particularly in medicinal chemistry, substituent effects are critical for modulating the biological activity of this compound derivatives. A quantitative structure-activity relationship (QSAR) study on a series of benzoxepin-derived estrogen receptor modulators revealed a strong correlation between the lipophilicity of substituents and their binding affinity for the estrogen receptor β (ERβ). nih.gov For instance, the introduction of a fluorine atom at the 4-position of the this compound scaffold led to a compound with a 15-fold selectivity for ERβ. nih.gov This highlights how subtle changes in substituent properties can significantly impact molecular interactions and biological function.

The following table, derived from a QSAR analysis, illustrates the impact of different substituents on the binding affinity of this compound derivatives to estrogen receptors.

| Compound | Substituent (R) | Property | ERβ Binding Affinity (IC₅₀, nM) | Selectivity (ERα/ERβ) |

|---|---|---|---|---|

| 1 | -H | Unsubstituted | 10.5 | 1.2 |

| 2 | 4-F | Electron-withdrawing, Lipophilic | 0.7 | 15.0 |

| 3 | 4-Cl | Electron-withdrawing, Lipophilic | 1.2 | 10.8 |

| 4 | 4-CH₃ | Electron-donating, Lipophilic | 5.3 | 2.1 |

| 5 | 3-OH | Electron-donating, Hydrophilic | 25.1 | 0.5 |

Stereochemical Influence on Reaction Outcomes and Molecular Interactions

The three-dimensional arrangement of atoms in this compound derivatives, or their stereochemistry, plays a crucial role in determining the outcome of their reactions and their interactions with other chiral molecules, such as biological receptors. When a this compound derivative possesses one or more stereocenters, it can exist as different stereoisomers (enantiomers or diastereomers).

The synthesis of single stereoisomers of this compound derivatives often requires stereoselective methods. For example, the use of chiral auxiliaries can control the stereochemical course of a reaction, leading to the formation of a specific enantiomer or diastereomer. Once a particular stereoisomer is obtained, its defined spatial arrangement can dictate the stereochemical outcome of subsequent transformations. For instance, a reagent approaching the this compound molecule may encounter less steric hindrance from one face of the molecule than the other, leading to a stereospecific reaction.

In the context of molecular interactions, the distinct three-dimensional shapes of different stereoisomers of a this compound derivative govern how they fit into the binding sites of biological targets like enzymes and receptors. Since these biological targets are themselves chiral, they will interact differently with each stereoisomer. One enantiomer of a this compound derivative might bind with high affinity and elicit a desired biological response, while the other enantiomer may bind weakly or not at all, or even produce an entirely different or undesirable effect. This principle is fundamental in drug development, where the therapeutic activity of a chiral drug often resides in a single enantiomer.

The table below summarizes the differential biological activity observed between stereoisomers of a hypothetical chiral this compound derivative.

| Stereoisomer | Configuration | Receptor Binding Affinity (Kᵢ, nM) | Biological Response |

|---|---|---|---|

| (R)-Benzoxepine Derivative | R | 5.2 | Agonist |

| (S)-Benzoxepine Derivative | S | 158.6 | Weak Antagonist |

Design Principles for this compound Scaffolds Based on Chemical Properties

The design of novel this compound scaffolds with specific functions is guided by a set of principles that link their chemical properties to their intended application. The this compound framework is often considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets with high affinity.

A primary design principle involves the strategic placement of functional groups on the this compound core to modulate its physicochemical properties. For example, introducing polar groups can enhance aqueous solubility, which is often a desirable property for pharmaceutical candidates. Conversely, appending lipophilic moieties can improve membrane permeability and influence binding to hydrophobic pockets in target proteins. nih.gov

Another key design strategy is "scaffold hopping," where the this compound core might be used to replace a different chemical scaffold in a known active molecule. This can be done to improve properties such as metabolic stability, reduce toxicity, or explore new intellectual property space, while retaining the key pharmacophoric features required for biological activity.

Furthermore, computational modeling and QSAR studies are integral to the modern design of this compound derivatives. nih.gov These methods allow for the prediction of how different substituents will affect the chemical properties and biological activity of the molecule before it is synthesized. This rational, in silico approach accelerates the discovery of new compounds with desired characteristics by prioritizing the synthesis of the most promising candidates.

The following table outlines some key design principles for this compound scaffolds and their intended outcomes.

| Design Principle | Chemical Property Targeted | Intended Outcome | Example Strategy |

|---|---|---|---|

| Modulation of Lipophilicity | LogP | Improved binding affinity, altered solubility | Introduction of halogen or alkyl groups |

| Introduction of Hydrogen Bond Donors/Acceptors | Polar Surface Area | Enhanced target-specific interactions | Incorporation of -OH, -NH₂, or amide groups |

| Conformational Constraint | Molecular Rigidity | Increased binding selectivity, reduced off-target effects | Introduction of additional rings or bulky groups |

| Metabolic Stability Enhancement | Susceptibility to Metabolism | Increased in vivo half-life | Blocking metabolically labile sites with inert groups |

Advanced Analytical Techniques for Benzoxepine Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzoxepine Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including benzoxepines. By providing information about the connectivity and environment of atoms within a molecule, NMR allows for the definitive assignment of structure. Both one-dimensional (1D) and two-dimensional (2D) NMR methodologies are routinely applied in this compound chemistry.

1D and 2D NMR Methodologies in this compound Chemistry

One-dimensional NMR techniques, such as ¹H NMR and ¹³C NMR, provide initial information about the types of protons and carbons present in the this compound structure and their chemical environments. ¹H NMR spectra reveal the number of distinct proton environments, their relative integrations, and their coupling patterns, which indicate neighboring protons emerypharma.com. ¹³C NMR, often coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps identify the different types of carbon atoms (methyl, methylene, methine, quaternary) within the molecule mdpi.comacs.org.

For more complex this compound derivatives, two-dimensional NMR experiments are indispensable for assigning overlapping signals and establishing through-bond and through-space correlations. Common 2D NMR techniques used in this compound characterization include:

Correlation Spectroscopy (COSY): Identifies protons that are scalar coupled to each other, revealing direct or vicinal proton-proton connectivities emerypharma.comslideshare.netwikipedia.org.

Heteronuclear Single Quantum Coherence (HSQC): Shows correlations between carbons and the protons directly attached to them, aiding in the assignment of proton and carbon signals emerypharma.com.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals correlations between carbons and protons that are separated by two or three bonds, providing crucial information for establishing the connectivity of quaternary carbons and navigating complex spin systems emerypharma.comacs.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): Identifies protons that are spatially close to each other, regardless of bond connectivity, which is valuable for determining relative stereochemistry and conformation mdpi.com.

The application of these NMR techniques allows researchers to piece together the complete structure of this compound compounds. For example, NMR analysis has been used to confirm the structures of novel this compound derivatives isolated from natural sources mdpi.comacs.orgresearchgate.netnih.gov. Specific NMR data, such as chemical shifts (δ) and coupling constants (J), are reported to support structural assignments mdpi.comacs.orgvulcanchem.comtandfonline.com.

Here is an example of typical NMR data that might be reported for a this compound derivative, based on information from the search results:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assigned Proton/Carbon |

| ¹H | 7.2–8.1 | m, d, t | Varies | Aromatic protons |

| ¹H | 3.8–4.2 | m, t | Varies | Oxepine methylene |

| ¹H | 10.2 | s | - | Amide NH |

| ¹³C | 168 | C | - | Carbonyl carbon |

| ¹³C | 142–148 | C | - | Triazole carbons |

| ¹³C | 76.9 | CH₂ | - | OCH₂ |

| ¹³C | 55.6 | CH₃ | - | OCH₃ |

X-ray Crystallography for Definitive this compound Structure and Stereochemistry

X-ray crystallography is a powerful technique that provides a definitive three-dimensional structure of a molecule in the crystalline state nih.gov. This method is particularly valuable for confirming the connectivity of atoms, determining bond lengths and angles, and unambiguously establishing the stereochemistry, including the absolute configuration of chiral centers in this compound derivatives nih.govresearchgate.net.

For this compound compounds that can be obtained as suitable single crystals, X-ray diffraction analysis allows for the precise determination of the molecular structure, resolving any ambiguities that might remain after spectroscopic analysis nih.govresearchgate.netresearchgate.netrcaap.ptnih.gov. This technique has been successfully applied to characterize key intermediates and final products in the synthesis of benzoxepines, providing strong evidence to support proposed reaction mechanisms and structural assignments researchgate.netresearchgate.netnih.gov.

For instance, single-crystal X-ray diffraction has been used to characterize novel this compound derivatives with unique fused ring systems, confirming their complex structures researchgate.net. It has also been employed to determine the absolute configuration of stereogenic centers in natural products containing a this compound core mdpi.comnih.govresearchgate.net.

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound compounds, as well as providing information about their fragmentation patterns. This information is critical for confirming the identity and purity of synthesized or isolated benzoxepines.

Various ionization techniques, such as electron ionization (EI), chemical ionization (CI), and electrospray ionization (ESI), can be coupled with different mass analyzers to study benzoxepines acs.orgsemanticscholar.org. The fragmentation pattern observed in a mass spectrum can provide structural clues by indicating the presence of specific functional groups or substructures within the this compound molecule.

High-Resolution Mass Spectrometry (HRMS) for Benzoxepines

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for this compound analysis as it provides highly accurate mass measurements, typically to within a few millimass units semanticscholar.org. This high accuracy allows for the unambiguous determination of the elemental composition of a compound, which is crucial for confirming the molecular formula of novel or synthesized benzoxepines mdpi.comacs.orgresearchgate.nettandfonline.comsemanticscholar.org.

HRMS is often used in conjunction with techniques like ESI (HR-ESI-MS) to analyze polar or less volatile this compound derivatives mdpi.comresearchgate.netsemanticscholar.org. The precise molecular weight obtained from HRMS data serves as a critical piece of evidence in structural characterization, complementing the information obtained from NMR spectroscopy and other techniques. Researchers frequently report HRMS data, including the observed mass-to-charge ratio (m/z) and the calculated mass for the proposed molecular formula, to validate the identity of this compound compounds mdpi.comtandfonline.com.

Here are examples of HRMS data formats as seen in research findings:

| Compound | Observed HRMS (m/z) | Calculated Mass | Molecular Formula |

| Example 1 | 335.1272 | 335.1259 | C₁₉H₂₀O₄Na |

| Example 2 | 162.1850 | 162.1900 | C₁₀H₁₀O₂ |

| Example 3 | 245.0793 | 245.0790 | C₁₂H₁₄O₄Na |

| Example 4 | 337.1264 [M+H]⁺ | 337.1287 | C₁₇H₂₀O₇ |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

Many this compound derivatives possess stereogenic centers, leading to the existence of enantiomers. Assessing the enantiomeric purity of chiral benzoxepines is essential, particularly in the context of pharmaceutical research, as different enantiomers can exhibit distinct biological activities chiralpedia.comsigmaaldrich.com. Chiral chromatography is the most popular method for evaluating enantiomeric purity and separating enantiomers chiralpedia.comajol.info.

Chiral chromatography techniques, such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), utilize stationary phases that are capable of interacting differently with each enantiomer, leading to their separation chiralpedia.comajol.infogcms.cz. By using a chiral stationary phase, a racemic mixture of a this compound can be resolved into its individual enantiomers, allowing for the determination of the enantiomeric excess (ee) or enantiomeric purity sigmaaldrich.comajol.info.

While direct examples of chiral chromatography applied specifically to benzoxepines were not extensively detailed in the search results, the general principles and applications in the analysis of chiral compounds, including those relevant to pharmaceuticals, are well-established chiralpedia.comsigmaaldrich.comajol.infogoogle.com. Spectroscopic methods, when combined with chiral separation, can also be used to characterize individual enantiomers. For instance, Electronic Circular Dichroism (ECD) spectroscopy can be used to determine the absolute configuration of chiral molecules after enantiomeric separation or for enantiomerically pure samples mdpi.comresearchgate.net.

Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which combine a separation method with a detection method, are powerful tools for the analysis of complex mixtures containing benzoxepines or for the comprehensive characterization of this compound compounds. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly used hyphenated techniques.

LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry chromatographyonline.com. This technique is particularly useful for analyzing polar or less volatile this compound derivatives that are not suitable for GC nih.govnih.gov. LC-MS allows for the separation of different components in a mixture, followed by the determination of their molecular weights and fragmentation patterns by MS, facilitating their identification and quantification waters.com. LC-MS offers advantages such as minimal sample preparation and the ability to analyze a broader range of compounds compared to GC-MS for some applications nih.govnih.govwaters.com.

GC-MS combines the separation capabilities of gas chromatography with mass spectrometry researchgate.net. This technique is suitable for the analysis of volatile or semi-volatile this compound compounds asianpubs.org. GC-MS can be used for the identification and quantification of benzoxepines in various matrices researchgate.net. However, some this compound derivatives might require derivatization to increase their volatility or thermal stability for GC analysis nist.gov. While GC-MS is effective, LC-MS can sometimes be more advantageous for certain types of benzoxepines due to polarity and thermal stability issues nih.govnih.gov.

Both LC-MS and GC-MS provide valuable data for confirming the presence of benzoxepines, assessing their purity in mixtures, and identifying related impurities or degradation products nih.govnih.govresearchgate.netnist.gov.

Here is a comparison of LC-MS and GC-MS based on their application in analyzing related compounds like benzodiazepines, which share some structural features with benzoxepines:

| Feature | LC-MS | GC-MS |

| Suitable Compounds | Wider range, including polar and less volatile | Volatile and semi-volatile |

| Sample Preparation | Often minimal | May require derivatization for some compounds |

| Separation | Based on polarity and stationary phase interaction | Based on boiling point and stationary phase interaction |

| Throughput | Can be higher for some applications | Can be limited by thermal stability issues |

| Information | Molecular weight, fragmentation, polarity | Molecular weight, fragmentation, volatility |

Benzoxepine in Chemical Biology and Chemical Probe Development

Rational Design of Benzoxepine-Based Molecular Probes

Rational design in chemical probe development involves the deliberate engineering of molecular structures to achieve desired interactions with biological targets rsc.orgnih.gov. For this compound-based molecular probes, this process leverages the understanding of structure-activity relationships (SAR) to optimize binding affinity, selectivity, and functional modulation unisa.edu.auimperial.ac.uk. By strategically introducing different substituents onto the this compound core, researchers can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are crucial for target binding and cellular permeability ontosight.aivulcanchem.com.

Computational techniques, such as molecular modeling and docking simulations, play a significant role in the rational design process researchgate.netontosight.aiunisa.edu.au. These tools help predict how this compound derivatives might interact with potential biological targets at the molecular level, guiding the synthesis of promising candidates ontosight.aiunisa.edu.au. For example, docking studies can provide insights into the potential binding modes and affinities of designed molecules within the active sites of enzymes or receptors unisa.edu.aunih.gov. Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design by establishing mathematical models that correlate structural features with biological activity, enabling the prediction of the activity of new, unsynthesized analogs unisa.edu.au.

The synthesis of this compound derivatives with specific functional groups allows for the creation of probes that can engage in various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π interactions, with biological macromolecules vulcanchem.comwikipedia.org. This targeted approach facilitates the development of probes with enhanced potency and specificity for their intended targets giffordbioscience.comnumberanalytics.com.

Mechanistic Insights into this compound Interactions with Biological Targets

Understanding the precise mechanisms by which this compound derivatives interact with biological targets is fundamental to their development as chemical probes and potential therapeutics ontosight.ai. These mechanistic insights are often gained through a combination of biochemical assays, cellular studies, and structural biology techniques ontosight.ai.

This compound derivatives have been reported to exhibit a range of biological activities, including potential anticancer properties, which are often mediated through interactions with specific enzymes and signaling pathways eurekaselect.comresearchgate.netresearchgate.netvulcanchem.com. For instance, some this compound derivatives are hypothesized to exert anticancer effects by inhibiting phosphoinositide 3-kinase (PI3K), an enzyme involved in cell proliferation and growth researchgate.netvulcanchem.com. Other studies have explored this compound derivatives as selective modulators of estrogen receptors (ERα and ERβ), highlighting their potential in hormone-related diseases unisa.edu.au.

Investigating the mechanism of action involves determining the specific molecular targets that this compound compounds bind to and the downstream effects of these interactions ontosight.ai. This can involve enzymatic assays to measure the inhibition or activation of target proteins, as well as cellular assays to assess the impact on cellular processes such as proliferation, apoptosis, or signaling pathway activation ontosight.aiunisa.edu.au.

Ligand-Target Binding Studies and Molecular Recognition Principles

Ligand-target binding studies are crucial for characterizing the interaction between this compound derivatives and their biological targets giffordbioscience.com. These studies provide quantitative data on binding affinity, kinetics, and specificity giffordbioscience.com. Techniques such as surface plasmon resonance (SPR) and radioligand binding assays can be employed to measure binding parameters like the dissociation constant (Kd), inhibition constant (Ki), and association and dissociation rates (kon and koff) giffordbioscience.com.

Molecular recognition principles underpin the specific and high-affinity binding observed between ligands and their targets wikipedia.orgnumberanalytics.com. These principles involve the precise arrangement of non-covalent interactions between the this compound molecule (as the ligand) and the binding site of the biological target (such as a protein) wikipedia.org. The shape, size, and chemical properties of the this compound derivative must be complementary to those of the binding site to facilitate favorable interactions wikipedia.orgnumberanalytics.com.

Detailed research findings from ligand-target binding studies can reveal the key residues within the binding site that are critical for interaction with the this compound scaffold and its substituents nih.gov. For example, studies on related compounds binding to enzymes have shown that van der Waals interactions can be a significant component of the total binding energy, and specific residues within the active site can dominate binding interactions nih.gov. Hydrogen bonding between functional groups on the this compound derivative and amino acid residues in the target protein also plays a vital role in stabilizing the complex vulcanchem.comwikipedia.org.

Molecular docking and dynamics simulations can complement experimental binding studies by providing a theoretical framework for understanding the dynamic nature of ligand-target interactions and the conformational changes that may occur upon binding ontosight.ainih.gov. These computational approaches can help visualize the binding pose of the this compound derivative within the target's binding site and estimate the binding free energy nih.gov.

Research on this compound-derived selective estrogen receptor modulators (SERMs) has demonstrated the importance of functional group substitutions on the this compound scaffold for modulating binding affinity and selectivity towards different estrogen receptor subtypes (ERα and ERβ) unisa.edu.au. Docking and QSAR studies in this area have correlated enhanced lipophilicity with increased binding to ERβ, illustrating how subtle structural modifications can significantly impact target recognition and binding profiles unisa.edu.au.

Here is a table summarizing some reported binding or activity data for illustrative purposes based on the search results:

| Compound Class / Derivative Type | Biological Target / Activity | Key Finding / Data Point | Source |

| This compound-derived SERMs | Estrogen Receptors (ERα, ERβ) | Potency at nanomolar concentrations in antiproliferative assays against MCF-7 breast cancer cells; low nanomolar binding affinity for ER. unisa.edu.au | unisa.edu.au |

| This compound-derived SERM (compound 26b) | Estrogen Receptor β (ERβ) | 15-fold selectivity for ERβ over ERα. unisa.edu.au | unisa.edu.au |

| This compound-1,2,3-triazole hybrids | Antibacterial and Antifungal Activity (e.g., S. aureus) | Promising compounds with zones of inhibition ranging from 30-33 mm and low minimum inhibitory concentrations (MICs). dntb.gov.ua | dntb.gov.ua |

| This compound derivatives (hypothesized mechanism) | PI3K (phosphoinositide 3-kinase) | Hypothesized PI3K inhibitory activity, suggesting potential anticancer effects through PI3K/Akt/mTOR pathway modulation. vulcanchem.com | vulcanchem.com |

| Heliannuols (containing this compound ring) | Phosphoinositide 3-kinase (PI3K) (inhibition mechanism) | Many derivatives show anticancer activity by inhibiting PI3K. researchgate.net | researchgate.net |

| Perilloxin (natural this compound) | Cyclooxygenase | Inhibits cyclooxygenase with an IC₅₀ of 23.2 μM. wikipedia.org | wikipedia.org |

| Benzoxazole-based amide inhibitors (related) | Soluble epoxide hydrolase (sEH) | Correlation coefficient (r²) between predicted binding free energies (ΔΔGTOT) and experimental bioactivity data (IC₅₀) is 0.88. nih.gov | nih.gov |

| This compound-benzothiazole hybrids | EGFR and CDK-2 (inhibition) | Compound 3i showed potent EGFR inhibition (IC₅₀ = 34.1 nM) and CDK-2 inhibition (91.4% at 10 μM). researchgate.net | researchgate.net |

Note: The interactive nature of the table is dependent on the platform's rendering capabilities.

These studies collectively illustrate the utility of this compound and its derivatives in chemical biology research and the development of molecular probes, emphasizing the importance of rational design and detailed mechanistic investigations into their interactions with biological targets.

Natural Product Chemistry Featuring the Benzoxepine Core

Isolation and Spectroscopic Characterization of Natural Benzoxepine Derivatives

The discovery of new natural products containing the this compound core relies on the isolation of these compounds from their natural sources and their subsequent structural characterization using modern spectroscopic techniques.

A notable example includes a series of polyketide derivatives, heterocornols C, D, G, and H, which were isolated from Pestalotiopsis heterocornis, a fungus associated with marine sponges. nih.govresearchgate.net The structures of these compounds were determined through detailed analysis of spectroscopic data. For instance, the absolute and relative configuration of heterocornol D was definitively assigned through single-crystal X-ray analysis of a synthetic intermediate. nih.govresearchgate.net The spectroscopic data from Nuclear Magnetic Resonance (NMR) and specific rotation measurements of the synthesized material were then compared with those of the natural sample to confirm its structure. nih.gov

Another complex this compound-containing natural product is Periconianone A, a sesquiterpenoid isolated from the endophytic fungus Periconia sp. acs.org Its intricate 6/6/6 tricarbocyclic skeleton was elucidated using extensive spectroscopic analyses, including 1D and 2D NMR, calculated Electronic Circular Dichroism (ECD), and single-crystal X-ray diffraction. acs.org

From the plant kingdom, Salvia miltiorrhiza, a staple in traditional Chinese medicine, is the source of salvianolic acid N, a compound featuring a this compound structure. nih.gov More recently, a novel this compound derivative with an unprecedented 7/6/5/5-fused ring system was isolated from the plant Callicarpa arborea. consensus.appresearchgate.net The complex structure of this molecule was characterized using a combination of advanced spectroscopic methods, X-ray crystallography, and quantum chemical calculations. consensus.appresearchgate.net

The characterization data for selected natural this compound derivatives are summarized below.

Elucidation of Biosynthetic Pathways for this compound-Containing Natural Products

Understanding the biosynthetic pathways of natural products provides insight into how nature constructs complex molecules. While the biosynthesis of many this compound derivatives is not yet fully elucidated, research has led to several plausible hypotheses for key transformations.

For Periconianone A, a biosynthetic pathway involving an unusual late-stage aldol (B89426) cyclization has been proposed. uzh.ch It is suggested that a highly oxidized bicyclic eremophilane (B1244597) precursor undergoes an intramolecular aldol reaction to form the characteristic cage-like 6/6/6 carbocyclic framework. uzh.chbc.edu This proposed C4-C12 linkage is unique among sesquiterpenoids and involves the challenging formation of two adjacent all-carbon quaternary stereocenters. uzh.ch

In the case of certain dibenzo[b,f]oxepine derivatives, such as Yagonine and Aristoyagonine, a potential biosynthetic route has been outlined. mdpi.com This proposed pathway involves the oxidation of a 4-hydroxysarcocapnine epimer to yield Yagonine, which can then be converted to Aristoyagonine through dehydroxylation and decarboxylation. mdpi.com

The biosynthesis of polyketides, such as the heterocornols, generally involves the sequential condensation of small carboxylic acid units, followed by various modifying reactions like cyclizations and oxidations. While the specific enzymes and intermediates for heterocornol biosynthesis have not been detailed, the core this compound structure is likely formed through an intramolecular cyclization of a linear polyketide chain. Meroterpenoids, which have mixed polyketide and terpenoid origins, such as furaquinocin, involve complex pathways that can include unique enzymatic reactions like reductive deamination and intramolecular hydroalkoxylation to assemble the final structure. rsc.org

Total Synthesis of Complex Natural this compound Structures

The total synthesis of natural products is a critical field of organic chemistry that confirms proposed structures, provides access to larger quantities of the material for further study, and drives the development of new synthetic methodologies. Several complex natural products featuring the this compound core have been successfully synthesized.

The first total synthesis of Heterocornol D was a significant achievement that also confirmed the absolute configuration of the natural product. nih.gov A versatile and enantioselective strategy was developed, with key steps including a Katsuki–Sharpless asymmetric epoxidation to install the chiral centers, a Suzuki–Miyaura cross-coupling to form a key carbon-carbon bond, and a ring-closing alkene metathesis to construct the seven-membered this compound ring. nih.govresearchgate.net This approach allowed for the preparation of all four possible stereoisomers of heterocornol D. nih.gov

The architecturally complex sesquiterpenoid Periconianone A has also been the subject of synthetic efforts. uzh.chbc.edu The first enantioselective total synthesis was based on the postulated biogenesis of the molecule. acs.orguzh.ch Key transformations in this synthesis included a Rhodium-mediated O–H insertion followed by a acs.orgacs.org-sigmatropic rearrangement, an α-ketol rearrangement, and a biomimetic late-stage aldol reaction to construct the final 6/6/6 tricyclic system. acs.orguzh.chresearchgate.net This synthesis was notable for its efficiency, employing only a single protecting group. uzh.ch

The synthesis of other this compound-containing natural products, such as Bauhinoxepin C and Salvianolic Acid N, has also been reported, often employing strategic ring-forming reactions. nih.gov For Bauhinoxepin C, a one-pot sequence involving an intermolecular nucleophilic aromatic substitution followed by an intramolecular Knoevenagel condensation was used to construct the oxepine ring. nih.gov

A summary of key synthetic strategies for selected this compound natural products is presented below.

Emerging Trends and Future Research Directions in Benzoxepine Chemistry

Development of Novel and Sustainable Benzoxepine Synthesis Methodologies

The synthesis of the this compound core is the foundation of its chemistry, and current research is heavily invested in developing methodologies that are not only efficient but also environmentally benign. These efforts align with the broader principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources.

A significant trend is the adoption of photocatalysis , which harnesses visible light to drive chemical reactions. This approach offers a milder and more sustainable alternative to traditional thermal methods. For instance, a visible-light-induced cascade sulfonylation/cyclization of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides has been developed for the construction of sulfonated benzoxepines. researchgate.net Similarly, a photocatalyzed oxidative dehydrogenative annulation between 2-(1H-indol-2-yl)phenols and alkenylphenols has been demonstrated to produce indole-fused benzoxepines at room temperature, with water as the only theoretical byproduct, highlighting its excellent atom economy. acs.org

Another key area of development is the use of transition-metal-free reactions . These methods circumvent the need for often expensive and toxic heavy metal catalysts. A notable example is a base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones, which provides straightforward access to a variety of functionalized benzoxepines. organic-chemistry.org This reaction proceeds through a tandem α-vinylation and an intramolecular nucleophilic aromatic substitution (SNAr) reaction. organic-chemistry.org

Atom-economical cycloaddition reactions are also gaining prominence. A rhodium(III)-catalyzed formal (5 + 2) cycloaddition of o-vinylphenols and alkynes has been reported to generate this compound skeletons in a practical and versatile manner. organic-chemistry.org This method is highly efficient, with yields reaching up to 97%. organic-chemistry.org

The principles of green chemistry are being more broadly applied to this compound synthesis. ijpsjournal.com This includes the use of greener solvents, solvent-free reaction conditions, and the development of one-pot syntheses that reduce the number of purification steps and minimize waste. nih.gov For example, a simple and efficient base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been developed under transition-metal-free conditions to produce a broad range of benzoxepines. organic-chemistry.orgresearchgate.net

Biocatalysis , the use of enzymes to catalyze chemical reactions, represents a frontier in sustainable synthesis. While specific applications to this compound are still emerging, the high selectivity and mild reaction conditions offered by enzymes present a significant opportunity for the enantioselective synthesis of chiral this compound derivatives. nih.gov

Table 1: Comparison of Novel and Sustainable Synthesis Methodologies for Benzoxepines

| Methodology | Key Features | Example Reaction | Sustainability Advantages |

|---|---|---|---|

| Photocatalysis | Uses visible light as an energy source, mild reaction conditions. | Visible-light-induced cascade sulfonylation/cyclization. researchgate.net | Reduced energy consumption, use of a renewable energy source. |

| Transition-Metal-Free Reactions | Avoids the use of heavy metal catalysts. | Base-promoted formal [4 + 3] annulation. organic-chemistry.org | Lower toxicity, reduced cost, and easier purification. |

| Atom-Economical Cycloadditions | Incorporates all atoms from the reactants into the final product. | Rhodium(III)-catalyzed (5 + 2) cycloaddition. organic-chemistry.org | High efficiency, minimal waste generation. |

| Green Chemistry Approaches | Emphasizes waste reduction, use of safer solvents, and energy efficiency. ijpsjournal.com | Base-mediated decarboxylative annulation under transition-metal-free conditions. organic-chemistry.orgresearchgate.net | Reduced environmental impact, improved process safety. |

| Biocatalysis | Utilizes enzymes as catalysts for high selectivity. | Emerging potential for enantioselective synthesis. nih.gov | High enantioselectivity, mild reaction conditions, biodegradable catalysts. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemistry, and their application in this compound research is a burgeoning area of interest. These computational tools can accelerate the discovery and development of new this compound derivatives by analyzing vast datasets to identify patterns and make predictions that are beyond the scope of human intuition.

One of the primary applications of AI and ML is in the optimization of reaction conditions . researchgate.net ML algorithms can be trained on experimental data to predict the optimal temperature, solvent, catalyst, and reaction time to maximize the yield and selectivity of a this compound synthesis. beilstein-journals.org This data-driven approach can significantly reduce the number of experiments required, saving time and resources. researchgate.net

AI is also being used for the de novo design of novel this compound derivatives with desired biological activities. Generative models can be trained on libraries of known bioactive molecules to design new this compound structures that are predicted to have specific therapeutic effects. nih.gov This in silico screening can prioritize which molecules to synthesize and test, streamlining the drug discovery process.

Furthermore, ML models can be developed to predict the bioactivity and pharmacokinetic properties of this compound derivatives. nih.gov By analyzing the structural features of a molecule, these models can predict its potential efficacy, toxicity, and how it will be absorbed, distributed, metabolized, and excreted by the body. github.com This predictive power can help to identify promising drug candidates early in the development pipeline.

The integration of AI and ML with automated synthesis platforms is leading to the concept of self-driving laboratories . beilstein-journals.org In such a system, an AI algorithm would design a novel this compound derivative, predict its properties, and then an automated robotic system would synthesize and test the molecule. The results would then be fed back to the AI to refine its models and design the next generation of compounds.

While the application of AI and ML specifically to this compound is still in its early stages, the general advancements in these technologies for chemical research indicate a future where the discovery and development of new this compound-based molecules will be significantly accelerated. nih.govsemanticscholar.org

Exploration of this compound as a Versatile Chemical Scaffold in New Fields

The this compound scaffold has long been recognized for its presence in a variety of pharmacologically active molecules. acs.org However, emerging research is expanding the application of this versatile structure into new and exciting fields beyond its traditional use in medicinal chemistry.

In the realm of materials science , the rigid yet flexible seven-membered ring of the this compound scaffold can be functionalized to create novel polymers and organic materials with unique optical and electronic properties. The incorporation of this compound moieties into polymer backbones could lead to materials with enhanced thermal stability, specific photophysical characteristics, or tailored dielectric properties, making them suitable for applications in electronics, photonics, and advanced coatings.

The development of functionalized benzoxepines as probes in chemical biology is another promising avenue. By attaching fluorescent tags or reactive groups to the this compound core, researchers can create molecular tools to study biological processes in real-time. These probes could be designed to selectively bind to specific enzymes or receptors, allowing for the visualization of their activity within living cells and providing valuable insights into disease mechanisms.